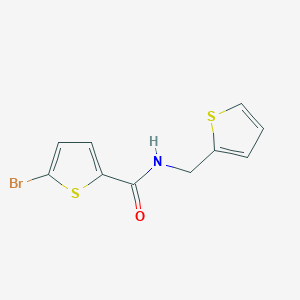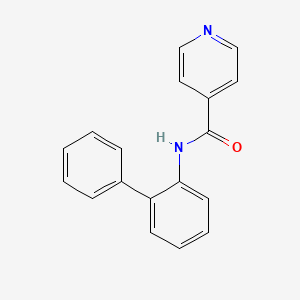
N-2-biphenylylisonicotinamide
描述
N-2-Biphenylylisonicotinamide is an organic compound that belongs to the class of amides It is characterized by the presence of a biphenyl group attached to an isonicotinamide moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with biphenyl-2-carboxylic acid and isonicotinic acid.
Amidation Reaction: The carboxylic acid group of biphenyl-2-carboxylic acid is activated using reagents such as thionyl chloride or carbodiimides (e.g., DCC) to form an acyl chloride intermediate.
Coupling Reaction: The acyl chloride intermediate is then reacted with isonicotinic acid in the presence of a base (e.g., triethylamine) to form this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the amide group to an amine.
Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nitric acid, halogens, often in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated biphenyls.
科学研究应用
N-2-Biphenylylisonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
作用机制
The mechanism of action of N-2-biphenylylisonicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation.
Pathways Involved: It can affect signaling pathways related to cell growth, apoptosis, and immune response, leading to its potential therapeutic effects.
相似化合物的比较
N-2-Biphenylylisonicotinamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
属性
IUPAC Name |
N-(2-phenylphenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c21-18(15-10-12-19-13-11-15)20-17-9-5-4-8-16(17)14-6-2-1-3-7-14/h1-13H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQWEDIRFMBPDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


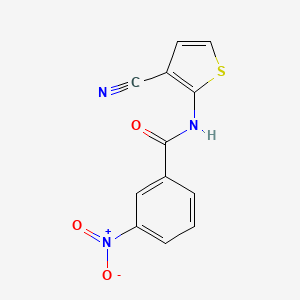
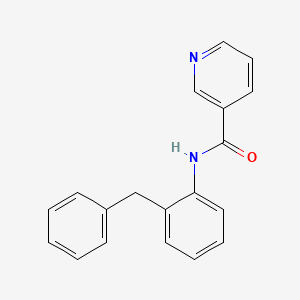
![2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-4-(4-FLUOROPHENYL)-5-METHYL-3-THIOPHENECARBOXAMIDE](/img/structure/B3488544.png)
![1-{4-[4-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE](/img/structure/B3488564.png)
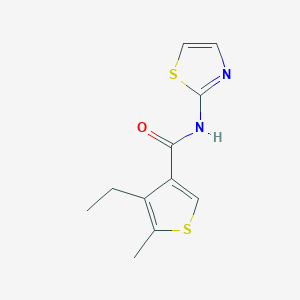
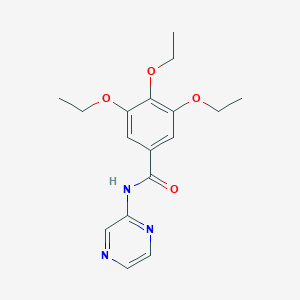
![Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]-](/img/structure/B3488577.png)
![methyl 4,5-dimethyl-2-{[(5-methyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B3488581.png)

![1,3-BENZODIOXOL-5-YL[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B3488615.png)
![N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]-2-methyl-3-furamide](/img/structure/B3488620.png)
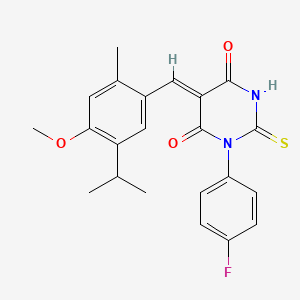
![8-(2-thienylacetyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3488640.png)
